5-(4-Methoxyphenyl)-2-oxooxazolidine-4-carboxylic acid
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Overview
Description
5-(4-Methoxyphenyl)-2-oxooxazolidine-4-carboxylic acid is an organic compound that belongs to the oxazolidine family. This compound is characterized by the presence of a methoxyphenyl group attached to an oxazolidine ring, which is further substituted with a carboxylic acid group. The unique structure of this compound makes it an interesting subject for various chemical and biological studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-Methoxyphenyl)-2-oxooxazolidine-4-carboxylic acid typically involves the reaction of 4-methoxyphenyl isocyanate with glycine in the presence of a suitable catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure the formation of the desired product. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the pure compound.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions and using continuous flow reactors. This allows for the efficient and cost-effective production of the compound on a large scale. The use of advanced purification techniques such as high-performance liquid chromatography (HPLC) ensures the high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
5-(4-Methoxyphenyl)-2-oxooxazolidine-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxazolidine derivatives.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.
Substitution: The methoxy group can be substituted with other functional groups using suitable reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Reagents such as halogens or nucleophiles can be used under appropriate conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions include various substituted oxazolidine derivatives, which can be further utilized in different chemical and biological applications.
Scientific Research Applications
5-(4-Methoxyphenyl)-2-oxooxazolidine-4-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-(4-Methoxyphenyl)-2-oxooxazolidine-4-carboxylic acid involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to its biological effects. For example, it may inhibit the activity of enzymes involved in inflammation, thereby exerting anti-inflammatory effects. The exact molecular pathways and targets are still under investigation.
Comparison with Similar Compounds
Similar Compounds
- 5-(4-Methoxyphenyl)-1H-indole
- 5-(4-Methoxyphenyl)-1H-imidazole
Uniqueness
5-(4-Methoxyphenyl)-2-oxooxazolidine-4-carboxylic acid is unique due to its specific oxazolidine ring structure, which imparts distinct chemical and biological properties compared to other similar compounds. Its ability to undergo various chemical reactions and its potential biological activities make it a valuable compound for research and industrial applications.
Properties
CAS No. |
259754-58-0 |
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Molecular Formula |
C11H11NO5 |
Molecular Weight |
237.21 g/mol |
IUPAC Name |
5-(4-methoxyphenyl)-2-oxo-1,3-oxazolidine-4-carboxylic acid |
InChI |
InChI=1S/C11H11NO5/c1-16-7-4-2-6(3-5-7)9-8(10(13)14)12-11(15)17-9/h2-5,8-9H,1H3,(H,12,15)(H,13,14) |
InChI Key |
WDFHFEUJLSUCRL-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C2C(NC(=O)O2)C(=O)O |
Origin of Product |
United States |
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